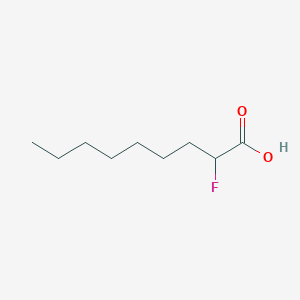
2-Fluorononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorononanoic acid is a fluorinated carboxylic acid with the molecular formula C9H17FO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorononanoic acid can be synthesized through several methods. One common approach involves the fluorination of nonanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of nonanoic acid using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: 2-Fluorononan-1-ol.
Substitution: Various substituted nonanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorononanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes.
Industry: It is used in the production of fluorinated surfactants and polymers, which have applications in coatings, lubricants, and fire-fighting foams.
Mecanismo De Acción
The mechanism by which 2-fluorononanoic acid exerts its effects involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes and other proteins. This can affect metabolic pathways and enzyme activity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- Trifluoroacetic acid (TFA)
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
Comparison: 2-Fluorononanoic acid is unique due to its specific fluorination pattern and chain length. Compared to trifluoroacetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Unlike perfluorooctanoic acid and perfluorooctanesulfonic acid, which are fully fluorinated, this compound has only one fluorine atom, making it less hydrophobic and potentially less bioaccumulative.
Propiedades
Número CAS |
10457-81-5 |
|---|---|
Fórmula molecular |
C9H17FO2 |
Peso molecular |
176.23 g/mol |
Nombre IUPAC |
2-fluorononanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
JJHYTNHLGZWBQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
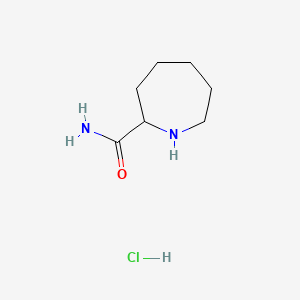
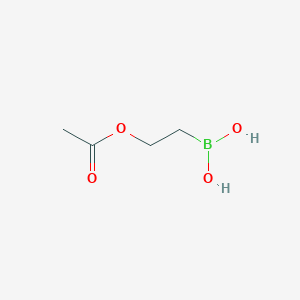
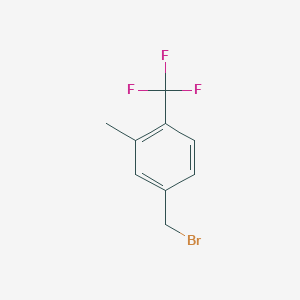
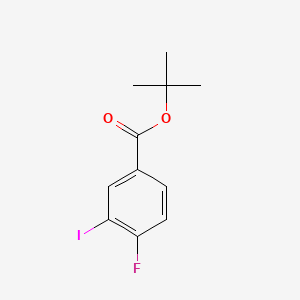
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

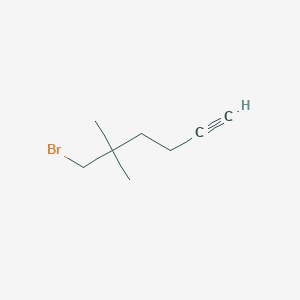
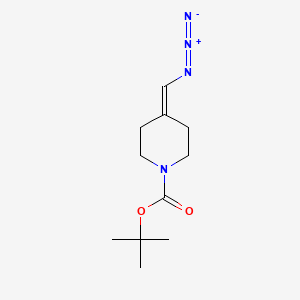
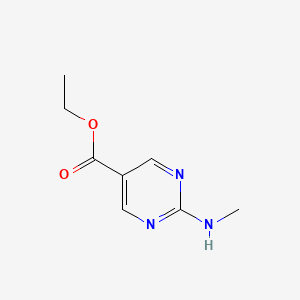
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)


